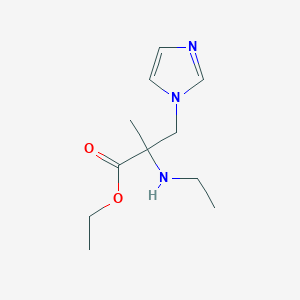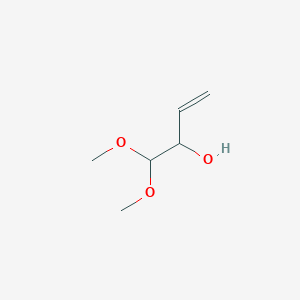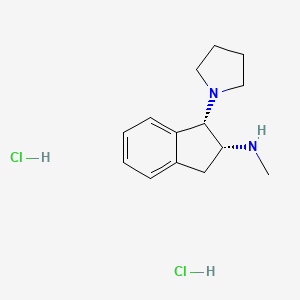
rac-(1R,2S)-N-methyl-1-(pyrrolidin-1-yl)-2,3-dihydro-1H-inden-2-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,2S)-N-methyl-1-(pyrrolidin-1-yl)-2,3-dihydro-1H-inden-2-amine dihydrochloride is a chiral compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring and an indane moiety. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S)-N-methyl-1-(pyrrolidin-1-yl)-2,3-dihydro-1H-inden-2-amine dihydrochloride typically involves multiple steps, including the formation of the pyrrolidine ring and the indane moiety. Common synthetic routes may involve the use of starting materials such as N-methylpyrrolidine and indanone derivatives. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2S)-N-methyl-1-(pyrrolidin-1-yl)-2,3-dihydro-1H-inden-2-amine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring or the indane moiety can be modified.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, reduced amine derivatives, and substituted indane or pyrrolidine derivatives. These products can have different chemical and physical properties compared to the parent compound.
Scientific Research Applications
rac-(1R,2S)-N-methyl-1-(pyrrolidin-1-yl)-2,3-dihydro-1H-inden-2-amine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used to study the effects of chiral amines on biological systems. It may also serve as a ligand in the development of new drugs or as a probe in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used to design and synthesize new therapeutic agents. Its unique structure may contribute to the development of drugs with improved efficacy and selectivity.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of rac-(1R,2S)-N-methyl-1-(pyrrolidin-1-yl)-2,3-dihydro-1H-inden-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- rac-1-[(1R,2S)-2-(pyrrolidin-1-yl)cyclopentyl]methanamine
- rac-(1R,2S)-2-(3-Methoxypyrrolidin-1-yl)-N-methylcyclopentan-1-amine
Uniqueness
rac-(1R,2S)-N-methyl-1-(pyrrolidin-1-yl)-2,3-dihydro-1H-inden-2-amine dihydrochloride is unique due to its specific combination of a pyrrolidine ring and an indane moiety. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical properties and reactivity. The presence of these functional groups allows for a wide range of chemical transformations and applications, making it a valuable compound in scientific research.
Properties
Molecular Formula |
C14H22Cl2N2 |
|---|---|
Molecular Weight |
289.2 g/mol |
IUPAC Name |
(1S,2R)-N-methyl-1-pyrrolidin-1-yl-2,3-dihydro-1H-inden-2-amine;dihydrochloride |
InChI |
InChI=1S/C14H20N2.2ClH/c1-15-13-10-11-6-2-3-7-12(11)14(13)16-8-4-5-9-16;;/h2-3,6-7,13-15H,4-5,8-10H2,1H3;2*1H/t13-,14+;;/m1../s1 |
InChI Key |
SAGSPQKFHIEYHC-BQFBZIMZSA-N |
Isomeric SMILES |
CN[C@@H]1CC2=CC=CC=C2[C@@H]1N3CCCC3.Cl.Cl |
Canonical SMILES |
CNC1CC2=CC=CC=C2C1N3CCCC3.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




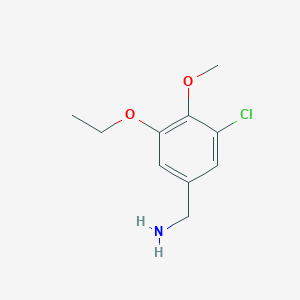
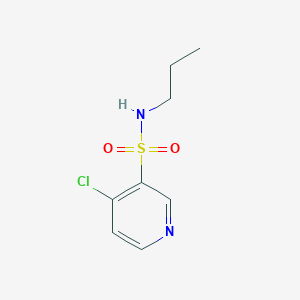


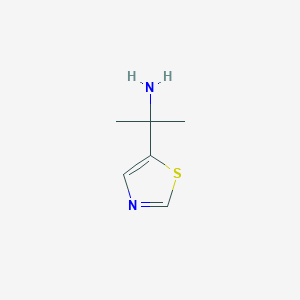

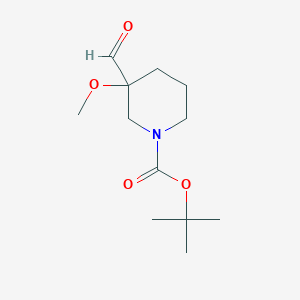
![[2-Bromo-1-(3-methylbutoxy)ethyl]benzene](/img/structure/B13619377.png)
![1-[4-(Diethylamino)-2-methoxyphenyl]ethan-1-one](/img/structure/B13619387.png)
